molecular formula C23H24ClN5O7 B1262725 3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate

3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate

Cat. No. B1262725
M. Wt: 517.9 g/mol
InChI Key: OORWFOZQFZBUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 465-4 is a dicarboximide. It derives from an ATTO 465-2.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Related Compounds : A study by Kolymshin et al. (2019) described the synthesis of compounds similar to 3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate, demonstrating the chemical versatility and potential application in creating diverse molecular structures (Kolymshin et al., 2019).

  • Reactivity with Other Compounds : Hugener and Heimgartner (1995) explored reactions involving similar compounds, which could imply potential reactivity profiles and applications in synthesis and material science (Hugener & Heimgartner, 1995).

Photochemistry and Catalysis

  • Photocleavage of DNA : Kuroda and Shinomiya (1991) investigated novel DNA photocleaving agents, including compounds structurally related to this compound, highlighting its potential in photochemistry and biological applications (Kuroda & Shinomiya, 1991).

  • Electroreduction Processes : Studničková (1992) studied the electroreduction of compounds similar to 3,6-diaminoacridinium, indicating potential roles in electrochemistry and catalysis, particularly in hydrogen evolution (Studničková, 1992).

Polymerization and Material Science

  • Synthesis of Functional Acrylamides : Ling et al. (1999) synthesized a functional acrylamide using a structure similar to 3,6-diaminoacridinium, suggesting potential uses in polymer science and material engineering (Ling et al., 1999).

  • Conducting Polymers : Sotzing et al. (1996) reported on conducting polymers derived from pyrrole-based monomers, which may indicate potential applications of 3,6-diaminoacridinium derivatives in electronic materials (Sotzing et al., 1996).

properties

Molecular Formula

C23H24ClN5O7

Molecular Weight

517.9 g/mol

IUPAC Name

4-(3,6-diaminoacridin-10-ium-10-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate

InChI

InChI=1S/C23H23N5O3.ClHO4/c24-17-5-3-15-12-16-4-6-18(25)14-20(16)27(19(15)13-17)10-1-2-21(29)26-9-11-28-22(30)7-8-23(28)31;2-1(3,4)5/h3-8,12-14H,1-2,9-11H2,(H4,24,25,26,29);(H,2,3,4,5)

InChI Key

OORWFOZQFZBUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)NCCN4C(=O)C=CC4=O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate
Reactant of Route 2
Reactant of Route 2
3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate
Reactant of Route 3
Reactant of Route 3
3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate
Reactant of Route 4
3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate
Reactant of Route 5
Reactant of Route 5
3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate
Reactant of Route 6
Reactant of Route 6
3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate

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